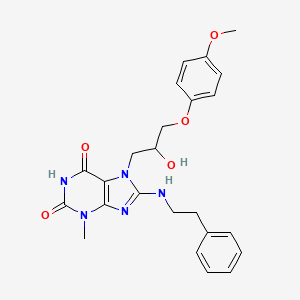
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Activity
Research on similar purine derivatives has demonstrated significant potential in the synthesis and evaluation of cardiovascular activities. One study focused on the synthesis of 8-alkylamino substituted derivatives of a related purine dione, showcasing strong prophylactic antiarrhythmic activity and moderate hypotensive activity. These findings suggest that compounds with a purine structure, such as the one , may be useful in developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Potential Anticancer Applications
The structural complexity of purine derivatives opens up avenues for anticancer research. For example, studies on oxazolocoumarins and their reactions with methylaromatics hint at the potential of purine-based compounds in synthesizing products with therapeutic relevance, possibly including anticancer activity (Nicolaides et al., 1993).
Analgesic and Anti-inflammatory Properties
The analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has been explored, showing significant potential. These compounds, including variations with terminal carboxylic, ester, or amide moieties, exhibited notable analgesic and anti-inflammatory effects, suggesting that structurally similar compounds could be valuable in pain management and anti-inflammatory therapy (Zygmunt et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives of purine compounds have been investigated for their antimicrobial and antifungal properties. For instance, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from marine algae have shown significant biological activity, which implies that compounds with a purine backbone could also possess similar antimicrobial and antifungal capabilities (Ma et al., 2007).
Chemical Synthesis and Green Chemistry
The use of purine derivatives in chemical synthesis, especially in green chemistry protocols, has been demonstrated. For example, efficient syntheses of lavendamycin methyl ester and related novel quinolindiones using purine-based intermediates highlight the potential of such compounds in synthesizing biologically active molecules through environmentally friendly processes (Behforouz et al., 1996).
properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-28-21-20(22(31)27-24(28)32)29(23(26-21)25-13-12-16-6-4-3-5-7-16)14-17(30)15-34-19-10-8-18(33-2)9-11-19/h3-11,17,30H,12-15H2,1-2H3,(H,25,26)(H,27,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGKYZWHQXTOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

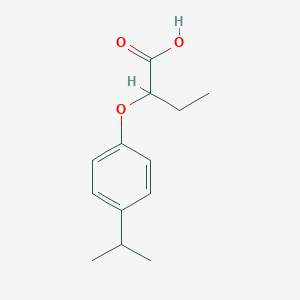
![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)
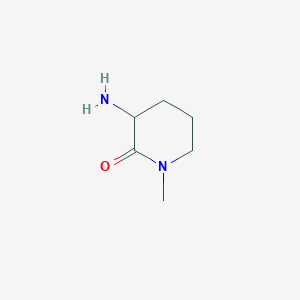
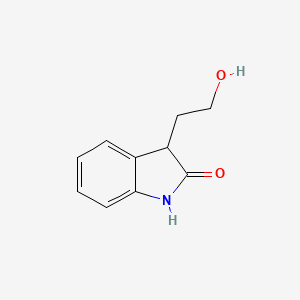
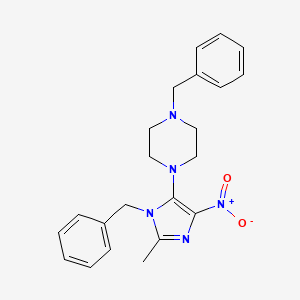
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)
![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)